2-[(propan-2-yl)amino]benzaldehyde
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Overview
Description
2-[(Propan-2-yl)amino]benzaldehyde is an organic compound with the molecular formula C10H13NO It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(propan-2-yl)amino]benzaldehyde typically involves the reaction of 2-nitrobenzaldehyde with isopropylamine. The process can be summarized as follows:
Reduction of 2-nitrobenzaldehyde: The nitro group of 2-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of this compound: The resulting 2-aminobenzaldehyde is then reacted with isopropylamine under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-[(Propan-2-yl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 2-[(Propan-2-yl)amino]benzoic acid.
Reduction: 2-[(Propan-2-yl)amino]benzyl alcohol.
Substitution: Various acylated or alkylated derivatives.
Scientific Research Applications
2-[(Propan-2-yl)amino]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(propan-2-yl)amino]benzaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their function. The isopropylamino group may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Aminobenzaldehyde: Lacks the isopropyl group, making it less hydrophobic.
2-[(Methyl)amino]benzaldehyde: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
2-[(Ethyl)amino]benzaldehyde: Contains an ethyl group, which is larger than a methyl group but smaller than an isopropyl group.
Uniqueness: 2-[(Propan-2-yl)amino]benzaldehyde is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic characteristics. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
103718-15-6 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
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